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molecular formula C10H19NO2 B8609734 alpha-Methyl-gamma-piperidinobutyric acid

alpha-Methyl-gamma-piperidinobutyric acid

Cat. No. B8609734
M. Wt: 185.26 g/mol
InChI Key: JPRHBCCXGGHLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03941782

Procedure details

Some of the compounds produced according to the invention are: 4,4-diethyl-7-n-pentyl-9-[4-(piperidino)-butyryloxy]-1,2,3,4-tetrahydrocyclopenta[c][1]benzopyran, 4,4-di-(1-hexyl)-7-(3-methyl-2-octyl)-9-[4-(morpholino)-butyryloxy]-1,2,3,4,12,13-hexahydrocyclopenta[c][1]benzopyran, 4,4-dimethyl-7-(3-methyl-2-octyl)-9-[4-(piperidino)-butyryloxy]-1,2,3,4,12,13-hexahydrocyclopenta[c][1]benzopyran, 4,4-diethyl-7-octadecyl-9-[3-pyrrolidino)-propionyloxy]-1,2,3,4,12,13-hexahydrocyclopenta[c][1]benzopyran, 3-pentyl-1-[4-(thiomorpholino)-butyryloxy]6a,7,8,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran, 3-pentyl-1-[3-(pyrrolidino)-propionyloxy]-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran, 1-[4-(homopiperidino)-butyryloxy]-7,8,9,10-tetrahydro-6H-dibenzo-[b,d]pyran and 1-[4-(morpholino)-butyryloxy]-3-pentyl-6a, 7,8,9,10,10a hexahydro-6H-dibenzo[b,d]pyran.
Name
4,4-diethyl-7-n-pentyl-9-[4-(piperidino)-butyryloxy]-1,2,3,4-tetrahydrocyclopenta[c][1]benzopyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4,4-di-(1-hexyl)-7-(3-methyl-2-octyl)-9-[4-(morpholino)-butyryloxy]-1,2,3,4,12,13-hexahydrocyclopenta[c][1]benzopyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4,4-dimethyl-7-(3-methyl-2-octyl)-9-[4-(piperidino)-butyryloxy]-1,2,3,4,12,13-hexahydrocyclopenta[c][1]benzopyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,2,3,4,12,13-hexahydrocyclopenta[c][1]benzopyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-pentyl-1-[4-(thiomorpholino)-butyryloxy]6a,7,8,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3-pentyl-1-[3-(pyrrolidino)-propionyloxy]-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1-[4-(homopiperidino)-butyryloxy]-7,8,9,10-tetrahydro-6H-dibenzo-[b,d]pyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
1-[4-(morpholino)-butyryloxy]-3-pentyl-6a, 7,8,9,10,10a hexahydro-6H-dibenzo[b,d]pyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(C1(CC)C2CCCC=2C2C([O:21][C:22](=[O:32])[CH2:23][CH2:24][CH2:25][N:26]3[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]3)=CC(CCCCC)=CC=2O1)C.[CH2:35](C1C=C(OC(=O)CCCN2CCSCC2)C2C3C=C(C)CCC3C(C)(C)OC=2C=1)CCCC.C(C1C=C(OC(=O)CCN2CCCC2)C2C3CC(C)=CCC3C(C)(C)OC=2C=1)CCCC.O1CCN(CCCC(OC2C3C4CCCCC4COC=3C=C(CCCCC)C=2)=O)CC1>>[CH3:35][CH:23]([CH2:24][CH2:25][N:26]1[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31]1)[C:22]([OH:21])=[O:32]

Inputs

Step One
Name
4,4-diethyl-7-n-pentyl-9-[4-(piperidino)-butyryloxy]-1,2,3,4-tetrahydrocyclopenta[c][1]benzopyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1(OC2=C(C3=C1CCC3)C(=CC(=C2)CCCCC)OC(CCCN2CCCCC2)=O)CC
Step Two
Name
4,4-di-(1-hexyl)-7-(3-methyl-2-octyl)-9-[4-(morpholino)-butyryloxy]-1,2,3,4,12,13-hexahydrocyclopenta[c][1]benzopyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
4,4-dimethyl-7-(3-methyl-2-octyl)-9-[4-(piperidino)-butyryloxy]-1,2,3,4,12,13-hexahydrocyclopenta[c][1]benzopyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1,2,3,4,12,13-hexahydrocyclopenta[c][1]benzopyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
3-pentyl-1-[4-(thiomorpholino)-butyryloxy]6a,7,8,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)C=1C=C(C2=C(OC(C3C2C=C(CC3)C)(C)C)C1)OC(CCCN1CCSCC1)=O
Step Six
Name
3-pentyl-1-[3-(pyrrolidino)-propionyloxy]-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)C=1C=C(C2=C(OC(C3C2CC(=CC3)C)(C)C)C1)OC(CCN1CCCC1)=O
Step Seven
Name
1-[4-(homopiperidino)-butyryloxy]-7,8,9,10-tetrahydro-6H-dibenzo-[b,d]pyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
1-[4-(morpholino)-butyryloxy]-3-pentyl-6a, 7,8,9,10,10a hexahydro-6H-dibenzo[b,d]pyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)CCCC(=O)OC1=CC(=CC=2OCC3C(C21)CCCC3)CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Some of the compounds produced

Outcomes

Product
Name
Type
Smiles
CC(C(=O)O)CCN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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